Potassium5-fluoropyridine-2-trifluoroborate
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Overview
Description
Potassium5-fluoropyridine-2-trifluoroborate is a chemical compound with the molecular formula C5H3BF4KN and a molecular weight of 202.99 g/mol It is a boron-containing compound that features a pyridine ring substituted with fluorine and trifluoroborate groups
Preparation Methods
The synthesis of Potassium5-fluoropyridine-2-trifluoroborate typically involves the reaction of 5-fluoropyridine-2-boronic acid with potassium trifluoroborate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as water or an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Potassium5-fluoropyridine-2-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or water. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Potassium5-fluoropyridine-2-trifluoroborate has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its ability to introduce fluorine atoms into organic molecules, which can enhance their biological activity and stability.
Medicine: It is involved in the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium5-fluoropyridine-2-trifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.
Comparison with Similar Compounds
Potassium5-fluoropyridine-2-trifluoroborate can be compared with other similar compounds, such as:
Potassium 2-fluoropyridine-5-trifluoroborate: Similar in structure but with different substitution patterns on the pyridine ring.
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate: Contains a bromine atom in addition to the fluorine and trifluoroborate groups.
Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate: Features a methyl group in place of one of the fluorine atoms.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
Properties
CAS No. |
1150654-92-4 |
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Molecular Formula |
C5H3BF4KN |
Molecular Weight |
202.99 g/mol |
IUPAC Name |
potassium;trifluoro-(5-fluoropyridin-2-yl)boranuide |
InChI |
InChI=1S/C5H3BF4N.K/c7-4-1-2-5(11-3-4)6(8,9)10;/h1-3H;/q-1;+1 |
InChI Key |
DKZSBTOKRWXZOT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=NC=C(C=C1)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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